molecular formula C13H21NO5 B6320761 Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate CAS No. 959745-87-0

Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B6320761
CAS RN: 959745-87-0
M. Wt: 271.31 g/mol
InChI Key: BVJJICVWJDHURF-ZYUZMQFOSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms in the compound. Unfortunately, the specific molecular structure for this compound is not available in the resources I have .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the resources I have .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C14H22O4 . It is a solid with a white to grayish color . It has a melting point of 56-57°C, a predicted boiling point of 336.5±42.0 °C, and a predicted density of 1.08±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .

Mechanism of Action

The mechanism of action for this compound is not specified in the resources I have .

Safety and Hazards

The compound has been classified with the GHS07 hazard symbol, indicating that it may cause certain health hazards. The specific hazards associated with this compound include H227 (combustible liquid), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

ethyl (1S,2R,3R,5R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-17-11(15)7-6-8-10(18-8)9(7)14-12(16)19-13(2,3)4/h7-10H,5-6H2,1-4H3,(H,14,16)/t7-,8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJJICVWJDHURF-ZYUZMQFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2C(C1NC(=O)OC(C)(C)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]2[C@H]([C@@H]1NC(=O)OC(C)(C)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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